molecular formula C11H9NO4 B2475979 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid CAS No. 52280-85-0

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

Cat. No. B2475979
CAS RN: 52280-85-0
M. Wt: 219.196
InChI Key: FNDGQJCUHITQOE-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid (HMQC) is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. HMQC is a derivative of quinoline, which is a nitrogen-containing aromatic compound. HMQC is a weak acid and is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis and Structural Studies

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid, a quinoline derivative, is involved in various synthesis processes and structural studies. For instance, Ukrainets et al. (2005) explored the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, demonstrating the compound's behavior under specific esterification conditions (Ukrainets, Gorokhova, & Sidorenko, 2005). Additionally, Lei et al. (2014) synthesized carboxyl functionalized 2-phenylquinoline derivatives and studied their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Biochemical Studies

The compound is also significant in biochemical studies. A study by Nakagawa et al. (1996) found that certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which are structurally related, affected the locomotor activity of mice after peripheral injection, suggesting a potential physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

Antimicrobial and Antituberculosis Activities

In the realm of antimicrobial research, Rana et al. (2008) synthesized thiazolidinone derivatives from 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]5-methyl-1,3-thiazolidin-4-one, and these compounds exhibited significant antibacterial and antifungal activities (Rana, Mistry, & Desai, 2008). Taran et al. (2000) investigated the antituberculosis activity of compounds synthesized from 4-hydroxyquinolines (Taran, Ukrainets, Sidorenko, Gorokhova, & Jaradat, 2000).

Pharmaceutical Research

In pharmaceutical research, this compound has been explored for its potential in drug development. For example, the study of ethoxyquin salts, including derivatives of 6-ethoxy-2,2,4-trimethylquinoline, on human lymphocytes, indicated cytotoxicity and apoptosis at certain concentrations, which is crucial for understanding drug safety (Blaszczyk & Skolimowski, 2007).

properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGQJCUHITQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-7-methoxyquinoline-4-carboxylic acid

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